

4-Propoxybenzene-1,2-diamine chemical properties and structure

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Compound of Interest

Compound Name: 4-Propoxybenzene-1,2-diamine

Cat. No.: B1266069

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An In-depth Technical Guide to **4-Propoxybenzene-1,2-diamine**: Chemical Properties, Structure, and Synthetic Applications

Abstract

4-Propoxybenzene-1,2-diamine is an aromatic organic compound that serves as a versatile intermediate in various fields of chemical synthesis, from dye production to pharmaceutical research. Its unique structure, featuring a benzene ring substituted with two adjacent amino groups and a propoxy group, provides a scaffold for the construction of complex heterocyclic systems. This guide offers a comprehensive overview of the chemical and physical properties of **4-Propoxybenzene-1,2-diamine**, delves into its molecular structure, outlines a plausible synthetic pathway, and discusses its reactivity and potential applications, particularly for professionals in drug development and materials science.

Introduction

The o-phenylenediamine moiety is a cornerstone in synthetic organic chemistry, renowned for its utility in forming a wide array of heterocyclic compounds such as benzimidazoles, quinoxalines, and phenazines. The introduction of a 4-propoxy substituent onto this core structure modulates the electronic properties and lipophilicity of the molecule, making **4-Propoxybenzene-1,2-diamine** a valuable building block for fine-tuning the characteristics of target compounds. This document aims to provide researchers and scientists with a detailed technical resource on this compound, consolidating its known properties and outlining its synthetic potential.

Chemical and Physical Properties

4-Propoxybenzene-1,2-diamine is a white to off-white crystalline solid under standard conditions.^[1] Its fundamental properties are summarized in the table below. The presence of two amino groups allows for hydrogen bonding, which influences its melting point and solubility. While it has poor solubility in water, it is soluble in various organic solvents, a common characteristic for such aromatic amines.^[1]

Property	Value	Source
CAS Number	56190-17-1	^[2] ^[3]
Molecular Formula	C ₉ H ₁₄ N ₂ O	^[1] ^[2]
Molecular Weight	166.22 g/mol	^[2] ^[3]
Appearance	White or off-white crystalline solid	^[1]
Melting Point	100-105 °C	^[1]
Solubility	Poorly soluble in water; Soluble in alcohols and ethers.	^[1]
Purity (Commercial)	Typically ≥98%	^[2] ^[3]
Stability	Relatively stable; may decompose at high temperatures or in the presence of strong acids or oxidizing agents.	^[1]

Molecular Structure and Spectroscopic Analysis

The structure of **4-Propoxybenzene-1,2-diamine** is defined by a benzene ring with two amino groups at positions 1 and 2, and a propoxy group at position 4. This arrangement dictates its chemical reactivity and spectroscopic signature.

Caption: 2D structure of **4-Propoxybenzene-1,2-diamine**.

Spectroscopic Data (Predicted)

While specific experimental spectra for this compound are not readily available in the cited literature, its characteristic spectroscopic features can be predicted based on its functional groups.

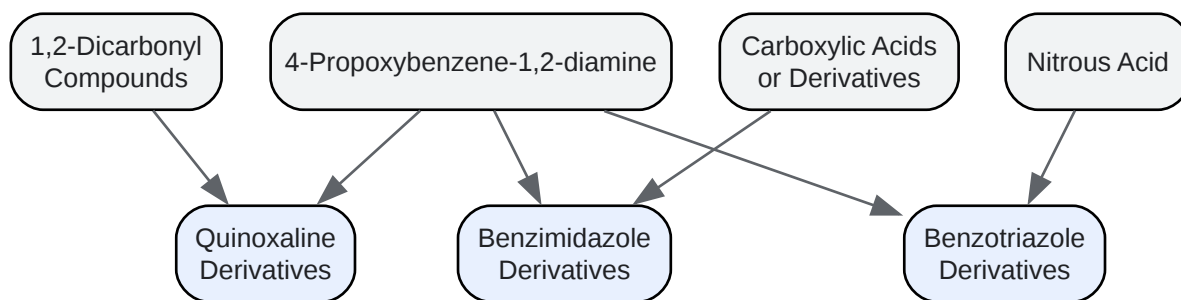
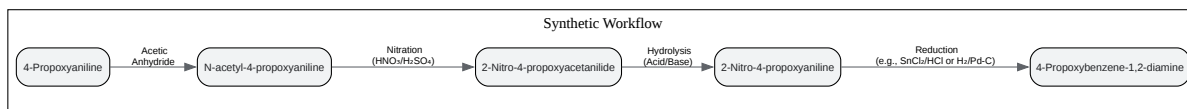
- ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the protons of the propoxy chain, and the amine protons. The aromatic region would likely display a complex splitting pattern due to the asymmetric substitution. The propoxy group would exhibit a triplet for the terminal methyl group, a sextet for the adjacent methylene group, and a triplet for the methylene group attached to the oxygen atom. The amine protons would appear as a broad singlet, the chemical shift of which would be dependent on solvent and concentration.
- ¹³C NMR: The carbon NMR spectrum would show nine distinct signals corresponding to each carbon atom in the unique chemical environments of the molecule.
- Infrared (IR) Spectroscopy: The IR spectrum would be characterized by N-H stretching vibrations in the region of 3200-3400 cm⁻¹ (typically two bands for a primary amine).^[4] Aromatic C-H stretching would be observed around 3000-3150 cm⁻¹. The C-O stretching of the ether linkage would appear in the 1000-1300 cm⁻¹ region.^[4]
- Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (166.22 g/mol).

Synthesis and Reactivity

Proposed Synthetic Route

A plausible and common method for the synthesis of substituted o-phenylenediamines involves the reduction of a corresponding nitroaniline precursor.^{[5][6]} The synthesis of 4-

Propoxybenzene-1,2-diamine can be envisioned as a multi-step process starting from a commercially available precursor.



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